molecular formula C22H28N4O2S B2599042 7-(4-isopropylphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1112418-11-7

7-(4-isopropylphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B2599042
CAS RN: 1112418-11-7
M. Wt: 412.55
InChI Key: LNTSHSBXTULAAF-UHFFFAOYSA-N
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Description

The compound “7-(4-isopropylphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One such method is the Suzuki–Miyaura cross-coupling reaction . This reaction can be performed using a wide variety of aryl and heteroaryl boronic acids . The arylation (heteroarylation) strategy can be performed starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a pyrazole ring fused with a pyrimidine ring . The exact structure of “7-(4-isopropylphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” would require further analysis.


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can be prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . They can also be prepared through the reactions of acyclic reagents .

Scientific Research Applications

Synthesis Techniques

Research into the synthesis of pyrazolopyrimidine derivatives has led to the development of regioselective methods for producing 1- and 4-substituted derivatives, highlighting the chemical versatility and potential for further functionalization of these compounds. The synthesis involves intermediate steps like the use of POCl3 for reactive chloro derivatives and palladium-catalyzed reactions for 7-substituted derivatives, underlining the compound's adaptability in organic synthesis (Drev et al., 2014).

Anticancer and Anti-inflammatory Applications

A study on novel pyrazolopyrimidines derivatives explored their anticancer and anti-5-lipoxygenase activities, indicating the potential therapeutic uses of these compounds in treating cancer and inflammation (Rahmouni et al., 2016). This suggests that derivatives of pyrazolopyrimidine, including the compound , may have significant biological activities worth exploring for drug development.

Mechanism of Action

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the development of new synthetic methods and the exploration of their therapeutic potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents .

properties

IUPAC Name

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-3-25(4-2)22-24-18-13-16-29-20(18)21(28)26(22)15-12-19(27)23-14-8-11-17-9-6-5-7-10-17/h5-7,9-10,13,16H,3-4,8,11-12,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTSHSBXTULAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCCCC3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide

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